molecular formula C12H15NO2S B6275996 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide CAS No. 2763756-71-2

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide

Cat. No.: B6275996
CAS No.: 2763756-71-2
M. Wt: 237.3
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Description

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Coupling: The final step involves coupling the cyclobutyl ring with the benzene sulfonamide derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sulfonamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide.

Scientific Research Applications

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: A simpler sulfonamide with antibacterial properties.

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide: Known for its use in veterinary medicine.

    4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide: Used in combination with other drugs for treating infections.

Uniqueness

4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and specificity in various applications.

Properties

CAS No.

2763756-71-2

Molecular Formula

C12H15NO2S

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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